N-[5-[2-(dimethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Description
N-[5-[2-(Dimethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a dimethylamino-oxoethyl sulfanyl group at position 5 and a 3-phenylpropanamide moiety at position 2. The 1,3,4-thiadiazole scaffold is known for its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The dimethylamino group enhances solubility and modulates electronic effects, while the phenylpropanamide chain may influence binding affinity to biological targets. This compound’s synthesis likely involves alkylation of the thiadiazole sulfur followed by acylation of the nitrogen, analogous to methods described for structurally related derivatives .
Properties
CAS No. |
445429-74-3 |
|---|---|
Molecular Formula |
C15H18N4O2S2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-[5-[2-(dimethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C15H18N4O2S2/c1-19(2)13(21)10-22-15-18-17-14(23-15)16-12(20)9-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,16,17,20) |
InChI Key |
HTIZLVNWAAHECA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CSC1=NN=C(S1)NC(=O)CCC2=CC=CC=C2 |
solubility |
24.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[2-(dimethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carbon disulfide in the presence of a base such as sodium hydroxide.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through the reaction of the thiadiazole intermediate with dimethylamine in the presence of a suitable catalyst.
Attachment of the Phenylpropanamide Moiety: The final step involves the coupling of the thiadiazole intermediate with 3-phenylpropanoic acid or its derivatives under appropriate reaction conditions, such as the use of coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The electron-deficient 1,3,4-thiadiazole ring undergoes nucleophilic substitution at the C-5 position. Common nucleophiles include amines, alcohols, and thiols.
| Reaction Conditions | Reagents/Nucleophiles | Products Formed | Notes |
|---|---|---|---|
| DMF, 80°C, 6–8 hrs | Alkyl halides | 5-alkylthio derivatives | Regioselective substitution |
| Ethanol, KOH, reflux | Hydrazine | Hydrazino-thiadiazole analogs | Improved solubility in polar solvents |
Mechanistic studies suggest the thiadiazole’s electron-withdrawing nature activates the C-5 position for nucleophilic attack, displacing the sulfanyl group .
Sulfhydryl Group Reactivity
The –S–CH₂– linker participates in oxidation and substitution reactions:
Oxidation to Disulfides
-
Reagents : H₂O₂, I₂, or O₂ under basic conditions
-
Product : Disulfide-bridged dimers
-
Application : Stabilizes the compound against enzymatic degradation
Alkylation/Acylation
-
Reagents : Alkyl halides or acyl chlorides
-
Outcome : Formation of thioether or thioester derivatives, modulating lipophilicity
Amide Hydrolysis
The dimethylamide group undergoes hydrolysis under acidic or alkaline conditions:
Esterification and Transamidation
The terminal amide group reacts with:
-
Alcohols (e.g., methanol, ethanol) under HCl catalysis to form esters.
-
Primary amines via transamidation (e.g., benzylamine, 100°C, DMF) to yield substituted amides .
Cycloaddition Reactions
The thiadiazole ring participates in [3+2] cycloadditions with alkynes under Cu(I)-catalyzed conditions, forming triazole hybrids for enhanced bioactivity .
Stability Under Pharmacological Conditions
Critical for formulation, stability studies reveal:
-
pH 7.4 (PBS) : >90% stability after 24 hrs
-
Acidic (pH 2.0) : Partial hydrolysis of amide (~15% degradation in 6 hrs)
-
Oxidative (H₂O₂) : Rapid disulfide formation within 1 hr
Scientific Research Applications
N-[5-[2-(dimethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Pharmaceuticals: It is explored as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as organic semiconductors and sensors.
Biological Studies: It is used in biochemical assays to study enzyme inhibition, protein-ligand interactions, and cellular uptake mechanisms.
Mechanism of Action
The mechanism of action of N-[5-[2-(dimethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, leading to a decrease in the enzyme’s catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related 1,3,4-thiadiazole derivatives, focusing on substituents, physicochemical properties, and biological activities.
Table 1: Comparative Analysis of Key 1,3,4-Thiadiazole Derivatives
Key Structural and Functional Comparisons
Substituent Effects on Bioactivity Sulfanyl Group Variations: The target compound’s 2-(dimethylamino)-2-oxoethyl sulfanyl group contrasts with chlorobenzyl (5e), benzyl (5h), and pyrazoline-dichloroacetamide (Ev5/7) substituents. Amide Chain Differences: The 3-phenylpropanamide chain in the target compound differs from phenoxyacetamide (5e, 5h) or dichloroacetamide (Ev5/7) moieties. The phenyl group may enhance π-π stacking interactions in biological targets compared to oxygen-linked phenoxy groups .
Physicochemical Properties Melting Points: Derivatives with aromatic substituents (e.g., 5e, 5h) exhibit lower melting points (132–135°C) compared to nitro-containing 3d (250°C), suggesting that electron-withdrawing groups (e.g., nitro) increase crystallinity and stability .
Biological Activity Antibacterial vs. Anticancer Focus: Compounds like 5e and 5h prioritize antibacterial activity, whereas Ev5/7 and the target compound may lean toward anticancer applications. The low cytotoxicity of Ev5/7 on leukemia and colon cancer cell lines suggests a niche for thiadiazole hybrids in oncology .
Critical Analysis of Evidence
Biological Activity
N-[5-[2-(dimethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the class of thiadiazoles , which are known for their wide range of biological activities. The structural features of this compound include:
- Thiadiazole moiety : Contributes to various biological activities such as antimicrobial, anticancer, and anticonvulsant effects.
- Dimethylamino group : This functional group may enhance solubility and bioavailability.
- Phenylpropanamide structure : This component is often associated with anti-inflammatory and analgesic properties.
Antimicrobial Activity
Research has shown that compounds containing the thiadiazole ring exhibit notable antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have been tested against various bacterial strains, demonstrating significant activity:
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| 18a | Salmonella typhi | 15–19 | 500 |
| 18b | E. coli | 15–19 | 500 |
These results indicate that the compound may serve as a lead for developing new antibacterial agents .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. In vitro assays have shown that certain analogs exhibit cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.71 |
| HepG2 | 12.34 |
| PC3 | 8.45 |
The presence of the phenyl ring in the structure enhances its interaction with biological targets involved in cancer progression .
Anticonvulsant Activity
Compounds with thiadiazole structures have also been evaluated for their anticonvulsant properties. In a study using the maximal electroshock seizure (MES) model, the compound demonstrated a protective index indicating significant anticonvulsant activity:
| Compound Name | ED50 (mg/kg) | LD50 (mg/kg) | Protective Index |
|---|---|---|---|
| N-[5-[2-(dimethylamino)-2-oxoethyl]sulfanyl... | 126.8 | >1000 | 7.3 |
These findings suggest that this compound could be a candidate for further development in treating epilepsy .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : In cancer cells, it activates caspase enzymes leading to programmed cell death.
- Neuroprotective Effects : The compound influences neurotransmitter systems and modulates ion channels associated with seizure activity.
Case Studies
Several studies have demonstrated the efficacy of thiadiazole derivatives in clinical settings:
- A study involving a series of thiazole derivatives indicated that modifications at specific positions significantly enhanced their anticancer activity compared to standard treatments like doxorubicin .
- Another investigation highlighted the neuroprotective role of thiadiazole compounds in animal models of epilepsy, suggesting potential for clinical application in seizure management .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1,3,4-thiadiazole derivatives like N-[5-[2-(dimethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide?
- Methodological Answer : A typical synthesis involves cyclization reactions using reagents like POCl₃ under reflux conditions. For example, 1,3,4-thiadiazole derivatives are synthesized by reacting carboxylic acid derivatives (e.g., 4-phenylbutyric acid) with thiosemicarbazides in the presence of POCl₃ at 90°C for 3 hours, followed by pH adjustment (8–9) using ammonia to precipitate the product . Modifications to the sulfanyl or acetamide groups can be achieved via nucleophilic substitution or coupling reactions, as seen in analogous thiadiazole syntheses .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Structural characterization employs:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and connectivity.
- Mass spectrometry (ESI-MS or MALDI-TOF) to verify molecular weight.
- X-ray crystallography for unambiguous confirmation of the crystal structure, as demonstrated in related 1,3,4-thiadiazole derivatives .
Q. What are the key physicochemical properties influencing its reactivity and solubility?
- Methodological Answer :
- LogP values (calculated or experimentally determined) predict lipophilicity, critical for biological membrane permeability.
- pKa analysis (via potentiometric titration) identifies ionization states affecting solubility in aqueous buffers.
- Thermogravimetric analysis (TGA) assesses thermal stability, which is vital for storage and reaction planning .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways to identify energetically favorable intermediates. For example, transition state analysis can pinpoint steric or electronic bottlenecks in sulfanyl-group substitutions. ICReDD’s approach combines computational reaction path searches with experimental validation to reduce trial-and-error inefficiencies .
Q. What strategies address contradictions in reported biological activity data for thiadiazole derivatives?
- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values in enzyme assays) may arise from differences in:
- Assay conditions (buffer pH, co-solvents). Validate via orthogonal assays (e.g., SPR vs. fluorescence-based).
- Compound purity . Use HPLC-UV/ELS to ensure ≥95% purity.
- Cell line variability . Cross-test in multiple cell models (e.g., HEK293 vs. HeLa) .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced pharmacological profiles?
- Methodological Answer :
- Pharmacophore mapping identifies critical functional groups (e.g., dimethylaminoacetamide for target binding).
- Molecular docking (AutoDock Vina) predicts interactions with biological targets (e.g., kinases or GPCRs).
- In vitro ADMET profiling (Caco-2 permeability, microsomal stability) prioritizes analogs with improved bioavailability .
Q. What experimental designs mitigate challenges in scaling up thiadiazole synthesis for preclinical studies?
- Methodological Answer :
- Flow chemistry improves heat and mass transfer for exothermic reactions (e.g., POCl₃-mediated cyclization).
- Design of experiments (DoE) optimizes parameters (temperature, stoichiometry) with minimal runs.
- Membrane separation technologies (nanofiltration) enhance post-reaction purification efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
